5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a 1,1-difluoroethyl group at the 3rd position, and a methyl group at the 1st position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor indazole compound followed by the introduction of the 1,1-difluoroethyl group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiolate would yield a thioether derivative.
Scientific Research Applications
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence its binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(1,1-difluoroethyl)-1,2-benzothiazole
- 5-Bromo-3-(1,1-difluoroethyl)-2-fluoropyridine
Uniqueness
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring. The combination of the bromine, difluoroethyl, and methyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H9BrF2N2 and a molecular weight of approximately 267.09 g/mol. The compound consists of an indazole core with a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 3-position. These substituents significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom facilitates binding to proteins or enzymes, which can modulate their activity. The precise pathways involved may vary depending on the cellular context and the specific biological targets engaged by the compound.
Biological Activities
Research indicates that compounds within the indazole family, including this compound, exhibit a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Specific derivatives have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, one study reported an IC50 value of 5.15 µM against the K562 cell line .
- Anti-inflammatory Effects : Similar compounds in the indazole class have demonstrated anti-inflammatory properties. Although specific data for this compound is limited, related indazoles have shown significant inhibition of inflammatory cytokines and pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related indazole compounds, providing insights into potential applications for this compound:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Indazole Derivative | Antitumor | 5.15 µM (K562) | |
Indazole Series | Anti-inflammatory | Various (up to 93.80% inhibition) |
In a comparative analysis, derivatives with similar structural features have been shown to inhibit cyclooxygenase enzymes (COX) effectively, suggesting that this compound may also exhibit such properties .
Properties
Molecular Formula |
C10H9BrF2N2 |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
5-bromo-3-(1,1-difluoroethyl)-1-methylindazole |
InChI |
InChI=1S/C10H9BrF2N2/c1-10(12,13)9-7-5-6(11)3-4-8(7)15(2)14-9/h3-5H,1-2H3 |
InChI Key |
PSVLYUDFMPIVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C2=C1C=C(C=C2)Br)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.